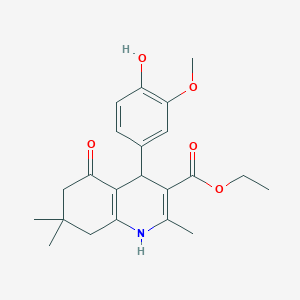

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by:

- A 4-hydroxy-3-methoxyphenyl substituent at position 4, reminiscent of vanillin-derived phenolic motifs.

- Trimethyl groups at positions 2, 7, and 7, contributing to steric effects and conformational rigidity.

- An ethyl carboxylate ester at position 3, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-6-28-21(26)18-12(2)23-14-10-22(3,4)11-16(25)20(14)19(18)13-7-8-15(24)17(9-13)27-5/h7-9,19,23-24H,6,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYLIGKOQMINEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Multicomponent Condensation

The Hantzsch synthesis represents a classical route for constructing hexahydroquinoline frameworks. For this compound, the reaction involves condensation of 4-hydroxy-3-methoxybenzaldehyde , ethyl acetoacetate , and ammonium acetate under reflux conditions. Ethanol or methanol serves as the solvent, while acid catalysts (e.g., acetic acid) may accelerate the cyclization. The mechanism proceeds via enamine formation between the aldehyde and ammonium acetate, followed by nucleophilic attack from the β-ketoester.

Key steps include:

-

Aldol Condensation : The aldehyde reacts with ethyl acetoacetate to form a keto-enol intermediate.

-

Cyclization : Ammonium acetate facilitates ring closure, yielding the hexahydroquinoline skeleton.

-

Esterification : The ethyl ester group remains intact throughout the process.

While this method is well-established, its limitations include prolonged reaction times (6–12 hours) and moderate yields (50–70%).

p-Toluenesulfonic Acid (p-TSA) Catalyzed Four-Component Synthesis

A solvent-free, mechanochemical approach leverages p-TSA as a Brønsted acid catalyst. The reaction combines 4-hydroxy-3-methoxybenzaldehyde , dimedone , ethyl acetoacetate , and ammonium acetate through grinding at ambient temperature. p-TSA (10 mol%) protonates the carbonyl groups, enhancing electrophilicity and promoting cyclocondensation.

Optimized Conditions :

-

Catalyst Loading : 10 mol% p-TSA

-

Solvent : Ethanol (1 mL) or solvent-free

-

Time : 5–15 minutes

This method’s advantages include rapid kinetics, minimal waste, and avoidance of column chromatography. The mechanochemical activation via grinding reduces energy consumption, aligning with green chemistry principles.

ZrOCl₂·8H₂O Catalyzed Synthesis with Design of Experiment (DOE) Optimization

ZrOCl₂·8H₂O, a Lewis acid catalyst, enables a one-pot synthesis under statistically optimized conditions. Using dimedone , ethyl acetoacetate , 4-hydroxy-3-methoxybenzaldehyde , and ammonium acetate , this method employs response surface methodology (Central Composite Design) to maximize yield.

Key Findings from DOE :

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 83.75°C | Maximizes kinetics without catalyst decomposition |

| Catalyst Loading | 0.15 mol% | Balances activity and cost |

| Reaction Time | 45 minutes | Ensures complete conversion |

Under these conditions, yields reach 98% , with the catalyst recyclable for five cycles without significant loss in activity. The ZrOCl₂·8H₂O phase stability below 85°C prevents structural degradation, ensuring reproducibility.

Comparative Analysis of Preparation Methods

The table below contrasts the three methodologies:

| Method | Catalyst | Conditions | Yield | Green Metrics (E-Factor) | Key Advantages |

|---|---|---|---|---|---|

| Hantzsch Condensation | Acetic Acid | Reflux, 6–12 hours | 50–70% | 8.2 | Simplicity, wide substrate tolerance |

| p-TSA Catalyzed | p-TSA (10 mol%) | Ambient temp, grinding | 85–92% | 2.1 | Solvent-free, rapid, low energy input |

| ZrOCl₂·8H₂O Optimized | ZrOCl₂·8H₂O | 83.75°C, 45 minutes | 98% | 1.5 | High yield, reusable catalyst, scalable |

Critical Insights :

-

Reaction Efficiency : The ZrOCl₂·8H₂O method outperforms others in yield and sustainability, attributed to DOE-driven optimization.

-

Environmental Impact : p-TSA’s solvent-free protocol minimizes waste (E-Factor = 2.1), making it ideal for eco-conscious applications.

-

Industrial Scalability : ZrOCl₂·8H₂O’s reusability and high turnover number (TON = 650) favor large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of a quinoline derivative with a carbonyl group.

Reduction: Formation of a quinoline derivative with a hydroxyl group.

Substitution: Formation of a quinoline derivative with a different substituent replacing the methoxy group.

Scientific Research Applications

Physical Properties

The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point are yet to be precisely documented in the literature.

Medicinal Chemistry

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is being investigated for its potential therapeutic applications:

- Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit antioxidant activity. This could be beneficial in developing treatments for oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may have anti-inflammatory properties due to the presence of the hydroxy and methoxy groups that can interact with biological pathways involved in inflammation.

- Neuroprotective Potential : Research into quinoline derivatives has suggested neuroprotective effects that could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of more complex organic molecules. The unique functional groups allow for various chemical reactions such as oxidation and reduction.

Material Science

The compound has potential applications in the development of specialty chemicals and materials:

- Polymer Chemistry : Its structural features may contribute to the development of new polymers with enhanced properties.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various quinoline derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and health supplements.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was attributed to the modulation of cellular signaling pathways involved in apoptosis and inflammation.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their activity. The quinoline core can intercalate into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring at position 4 is a critical determinant of bioactivity. Key analogues include:

Ester Group Modifications

The carboxylate ester influences solubility and metabolic stability:

Key Insight : The ethyl ester in the target compound balances lipophilicity and stability, whereas methyl esters may favor rapid hydrolysis in vivo .

Physical Properties and Crystallography

- Melting Points : Analogues with methoxy or halogen substituents report melting points >240°C (e.g., 249°C for 4-methoxyphenyl derivative ), suggesting high crystallinity.

- Structural Analysis: SHELX and OLEX2 are widely used for crystallographic refinement of polyhydroquinolines, confirming chair conformations in the hexahydroquinoline core .

Biological Activity

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a quinoline core and a hydroxy-methoxyphenyl group, contributing to its potential pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H27NO5 |

| Molecular Weight | 373.46 g/mol |

| CAS Number | 330208-80-5 |

| InChI Key | InChI=1S/C22H27NO5/c1-6-28-21(26)18-12(2)23... |

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as the DPPH radical scavenging method. For example, studies have shown that certain synthesized derivatives demonstrate scavenging activities between 70% and 98%, suggesting their potential role in developing immune-supporting drugs .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have revealed that some derivatives possess effective growth inhibitory effects against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis. The effectiveness varies among derivatives; for instance, specific compounds showed notable inhibition while others were less effective .

Anti-inflammatory and Analgesic Effects

Further investigations are needed to explore the anti-inflammatory and analgesic potential of this compound. Initial findings suggest that related quinoline derivatives may exhibit these activities through the modulation of inflammatory pathways and pain receptors. However, comprehensive studies are still required to substantiate these claims and elucidate the underlying mechanisms.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of various polyhydroquinoline derivatives from the Hantzsch reaction involving this compound demonstrated high yields (90–97%) under optimized conditions. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures .

Case Study 2: Antioxidant Evaluation

In a comparative study of antioxidant activities among several synthesized derivatives of this compound using the DPPH assay, it was found that certain derivatives exhibited superior activity compared to standard antioxidants. The results indicated a strong correlation between structural features (such as the presence of hydroxyl groups) and antioxidant efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(4-hydroxy-3-methoxyphenyl)-hexahydroquinoline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The Hantzsch multicomponent reaction is widely employed for synthesizing hexahydroquinolines. For this derivative, condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux (80–90°C) for 6–8 hours typically yields the target compound. Catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency. Solvent selection (e.g., ethanol vs. methanol) and stoichiometric ratios (1:1:1.2 for aldehyde:β-keto ester:ammonium acetate) critically influence yield and purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | p-TsOH (10 mol%) |

| Temp. | 80–90°C |

| Time | 6–8 hours |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to identify proton environments (e.g., methoxy [δ ~3.8 ppm], hydroxyl [δ ~5.5 ppm], and quinoline protons). X-ray crystallography (using SHELX software ) resolves spatial arrangements, particularly the chair conformation of the hexahydroquinoline ring and substituent orientation. IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight (C₂₂H₂₇NO₆, expected [M+H]⁺: 402.1918) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or TNF-α suppression in macrophage models. For antimicrobial potential , use broth microdilution (MIC against S. aureus or E. coli). Compare activity to reference drugs (e.g., indomethacin for anti-inflammatory or ampicillin for antimicrobial) at concentrations ≤50 µM .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-hydroxy-3-methoxyphenyl substituent influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, while the hydroxyl group enables hydrogen bonding or chelation with metal catalysts. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/water (3:1) at 60°C. Steric hindrance from the 2,7,7-trimethyl groups may require longer reaction times (24–48 hours). Monitor regioselectivity via LC-MS and compare to analogs with non-hydroxylated substituents .

Q. What computational strategies can predict binding modes of this compound to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1KZN). Parametrize the ligand with Gaussian09 (B3LYP/6-31G* basis set) for charge and geometry optimization. Analyze binding affinity (ΔG) and key interactions (hydrogen bonds with Ser530 or π-π stacking with Phe518). Validate predictions with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability of ligand-protein complexes .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Standardize assay conditions:

- Cell lines : Use identical passages (e.g., RAW 264.7 macrophages at passage 10–15).

- Solvent controls : Limit DMSO to ≤0.1% to avoid cytotoxicity.

- Replicates : Triplicate measurements with blinded analysis.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05). Cross-validate with orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for protein expression) .

Q. What strategies enhance enantiomeric purity during synthesis, given the compound’s stereogenic centers?

- Methodological Answer : Employ chiral catalysts (e.g., (R)-BINOL-phosphoric acid, 10 mol%) in asymmetric Hantzsch reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). Recrystallization from ethanol/water (7:3) improves diastereomeric ratios. Compare circular dichroism (CD) spectra to enantiopure standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.